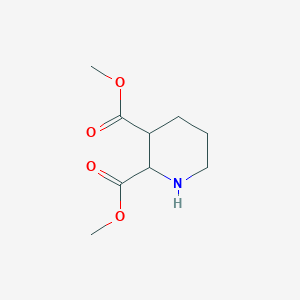

Dimethyl piperidine-2,3-dicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl piperidine-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-13-8(11)6-4-3-5-10-7(6)9(12)14-2/h6-7,10H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSWDQUVZEXSBST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCNC1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567216 | |

| Record name | Dimethyl piperidine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23580-75-8 | |

| Record name | Dimethyl piperidine-2,3-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of Dimethyl Piperidine-2,3-dicarboxylate: A Stereoselective Technical Guide

Topic: Synthesis of Dimethyl piperidine-2,3-dicarboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Importance

Dimethyl piperidine-2,3-dicarboxylate is a high-value scaffold in medicinal chemistry, serving as a conformationally restricted amino acid analogue and a critical building block for peptidomimetics. Its structural rigidity allows for precise mapping of NMDA receptor pharmacophores and the development of fragment-based drug discovery (FBDD) libraries.

However, the synthesis presents a distinct stereochemical challenge: controlling the cis vs. trans relationship at the C2 and C3 positions. This guide provides a definitive, self-validating workflow for accessing both diastereomers with high purity.

Core Synthetic Logic

-

Kinetic Control (cis-Isomer): Achieved via catalytic hydrogenation of the pyridine precursor. The catalyst approaches the planar pyridine ring from the least hindered face, delivering hydrogen atoms syn across the double bonds.

-

Thermodynamic Control (trans-Isomer): Achieved via base-mediated epimerization.[1] The cis-isomer (often possessing an axial-equatorial substituent arrangement) is converted to the more stable trans-isomer (diequatorial) to relieve 1,3-diaxial strain and dipole repulsion.

Retrosynthetic Analysis & Pathway Design

The most robust route commences with the commercially available Quinolinic Acid (Pyridine-2,3-dicarboxylic acid). The pathway bifurcates after the initial reduction to access either stereoisomer.

Figure 1: Synthetic flow from Quinolinic Acid to specific piperidine stereoisomers.

Experimental Protocols

Phase 1: Precursor Preparation

Objective: Synthesis of Dimethyl pyridine-2,3-dicarboxylate. Rationale: Hydrogenating the diester is preferred over the diacid to prevent zwitterionic solubility issues and catalyst poisoning by free carboxylic acids.

-

Reagents: Quinolinic acid (1.0 eq), Thionyl chloride (3.0 eq), Anhydrous Methanol (Solvent).

-

Procedure:

-

Suspend quinolinic acid in anhydrous methanol at 0°C.

-

Add thionyl chloride dropwise (exothermic).

-

Reflux for 12–16 hours. Monitor by TLC (EtOAc/Hexane).

-

Concentrate in vacuo. Neutralize residue with sat. NaHCO3 and extract with DCM.

-

Yield Target: >90% (White/off-white solid).

-

Phase 2: cis-Selective Hydrogenation (The Kinetic Route)

Objective: Stereoselective reduction of the pyridine ring to the cis-piperidine. Critical Parameter: The use of Platinum(IV) oxide (Adams' catalyst) in acidic media is essential for ensuring syn-addition of hydrogen.

| Parameter | Specification | Mechanistic Note |

| Catalyst | PtO2 (Adams' Catalyst) | Reduces to active Pt(0) in situ; highly active for heteroaromatics. |

| Loading | 10 mol% | Sufficient for turnover without excessive metal waste. |

| Solvent | Glacial Acetic Acid | Protonates the pyridine nitrogen, facilitating adsorption onto the catalyst surface. |

| Pressure | 1–5 bar (Balloon to Low Pressure) | High pressure is generally unnecessary and may favor over-reduction or ring opening. |

Protocol:

-

Dissolve Dimethyl pyridine-2,3-dicarboxylate (1.0 g, 5.1 mmol) in Glacial Acetic Acid (15 mL).

-

Add PtO2 (116 mg, 0.51 mmol) under an inert nitrogen atmosphere. (Caution: Dry catalyst can ignite MeOH vapors).

-

Purge the vessel with H2 gas (x3) and stir vigorously under H2 atmosphere (balloon pressure is usually sufficient; 50 psi Parr shaker for scale-up).

-

Reaction time: 16 hours. Monitor via 1H NMR (disappearance of aromatic protons).

-

Workup: Filter through a Celite pad to remove catalyst. Wash with MeOH. Concentrate the filtrate.

-

Neutralization: Dissolve residue in DCM, wash with sat. NaHCO3 to remove acetic acid traces. Dry over Na2SO4.

-

Result: cis-Dimethyl piperidine-2,3-dicarboxylate (racemic).

-

Stereoselectivity: Typically >95:5 (cis:trans).

-

Phase 3: trans-Selective Epimerization (The Thermodynamic Route)

Objective: Inversion of the C2 stereocenter to access the trans-isomer.

Mechanism: Deprotonation at the

Protocol:

-

Dissolve the cis-isomer (pure or crude) in anhydrous THF (0.1 M concentration).

-

Cool to -78°C to control the rate of deprotonation.

-

Add Potassium tert-butoxide (t-BuOK) (1.1 eq, 1.0 M in THF) dropwise.

-

Stir at -78°C for 1 hour, then allow to warm to 0°C or Room Temperature over 2 hours.

-

Quench: Add saturated NH4Cl solution.

-

Extraction: Extract with EtOAc (x3). Wash organic phase with brine.

-

Purification: Flash column chromatography (SiO2, MeOH/DCM gradient). The trans-isomer is typically less polar than the cis-isomer due to internal hydrogen bonding effects or dipole cancellation.

Stereochemical Visualization & Logic

Understanding the conformational driving force is critical for troubleshooting low yields in the epimerization step.

Figure 2: Conformational analysis driving the epimerization process.

Characterization & Quality Control

Distinguishing the isomers requires careful analysis of the coupling constants (

| Feature | cis-Isomer | trans-Isomer |

| H2-H3 Coupling ( | Small ( | Large ( |

| Conformation | Axial-Equatorial relationship | Diaxial relationship (H atoms) |

| Physical State | Often an oil or low-melting solid | Often crystalline |

| TLC ( | Lower (More polar) | Higher (Less polar) |

Note: NMR values are approximate and solvent-dependent (typically CDCl3).

Safety & Toxicology (Critical)

WARNING: Excitotoxicity Risk

-

Quinolinic Acid: A known endogenous neurotoxin involved in neurodegenerative processes. Handle with gloves and dust mask.

-

Piperidine Dicarboxylates: The cis-2,3-piperidine dicarboxylate is a potent agonist at NMDA receptors and can induce excitotoxic lesions in neuronal tissue.

-

Handling: All powders must be weighed in a fume hood or glovebox.

-

Waste: Segregate all liquid waste as hazardous neurotoxic waste. Do not dispose of down the drain.

-

Inhalation: Avoid generating dust. Use HEPA-filtered ventilation.

-

References

-

Jones, S. P., et al. (2022).[2] "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry, 13, 1614–1620. Link

-

Mao, J., et al. (2019). "Diastereoselective scalable synthesis of 2,6-trans-Piperidines using an aza-Michael reaction." Tetrahedron Letters, 60, 371–374. Link

-

Schwarcz, R., et al. (1984). "Quinolinic acid: an endogenous metabolite that produces axon-sparing lesions in rat brain." Science, 219(4582), 316-318. Link

-

PubChem Compound Summary. (2025). "trans-2,3-Dimethylpiperidine."[3] National Center for Biotechnology Information. Link

Sources

Dimethyl piperidine-2,3-dicarboxylate chemical properties

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Structural Biologists Focus: Synthesis, Stereochemistry, and Application in Fragment-Based Drug Discovery (FBDD)

Executive Summary: The Scaffold Advantage

Dimethyl piperidine-2,3-dicarboxylate (CAS 23580-75-8) represents a high-value pharmacophore scaffold in modern medicinal chemistry. Unlike flat aromatic systems, this saturated heterocycle offers three-dimensional complexity (Fsp³ character) , a critical factor in improving clinical success rates by enhancing solubility and selectivity.

As a derivative of quinolinic acid , its core utility lies in its ability to function as a conformationally constrained amino acid analogue. It serves as a precursor to rigidified glutamate analogs (e.g., NMDA receptor modulators) and as a β-turn mimetic in peptidomimetic drug design. This guide details the physicochemical profile, stereoselective synthesis, and handling protocols required to leverage this molecule effectively.

Chemical & Physical Profile

Core Identity

| Property | Data |

| IUPAC Name | Dimethyl piperidine-2,3-dicarboxylate |

| CAS Number | 23580-75-8 |

| Molecular Formula | C₉H₁₅NO₄ |

| Molecular Weight | 201.22 g/mol |

| SMILES | COC(=O)C1CCCNC1C(=O)OC |

| Structure Class | Heterocyclic diester; Pipecolic acid derivative |

Physicochemical Properties

| Parameter | Value | Context/Notes |

| Physical State | Viscous Oil / Low-melting Solid | Pure enantiomers may crystallize; racemates often oils. |

| Boiling Point | ~110–115 °C (at 0.5 mmHg) | High vacuum required for distillation to avoid decarboxylation. |

| pKa (Conj. Acid) | ~10.5 | Typical for secondary amines; N-protonation occurs readily. |

| Solubility | DCM, MeOH, EtOAc | Limited water solubility compared to the free acid. |

| Stereocenters | C2, C3 | Generates cis and trans diastereomers. |

Stereochemical Intelligence

The reactivity and biological activity of this scaffold are dictated by its stereochemistry. The 2,3-substitution pattern creates two distinct diastereomeric environments.

-

Cis-Isomer (2R,3S / 2S,3R): The thermodynamically favored product of catalytic hydrogenation. In the chair conformation, the bulky C2 and C3 ester groups typically adopt an equatorial-axial (e,a) or axial-equatorial (a,e) relationship to minimize steric strain, though H-bonding can stabilize specific conformers.

-

Trans-Isomer (2R,3R / 2S,3S): Often requires specific synthetic maneuvering (e.g., epimerization) to access. The diester groups can adopt a diequatorial (e,e) conformation, which is highly desirable for mimicking extended peptide chains.

Conformational Analysis Diagram

The following diagram illustrates the stereochemical relationships and the synthesis flow.

Figure 1: Synthetic pathway from Quinolinic Acid illustrating the divergence between cis and trans isomers.

Synthesis & Manufacturing Protocols

Primary Route: Catalytic Hydrogenation

The most robust method for generating the piperidine core is the reduction of the corresponding pyridine.

Mechanism: Heterogeneous catalysis (Pt or Rh) facilitates syn-addition of hydrogen across the pyridine face. This naturally favors the cis -diastereomer due to the "anchoring effect" of the carboxylates on the catalyst surface.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of cis-dimethyl piperidine-2,3-dicarboxylate.

-

Precursor Preparation: Dissolve pyridine-2,3-dicarboxylic acid (quinolinic acid) (10.0 g, 60 mmol) in anhydrous methanol (100 mL). Add concentrated H₂SO₄ (2.0 mL) dropwise. Reflux for 12 hours. Neutralize with NaHCO₃, extract with DCM, and concentrate to yield dimethyl pyridine-2,3-dicarboxylate.

-

Hydrogenation Setup:

-

Vessel: High-pressure Parr shaker or autoclave.

-

Solvent: Glacial Acetic Acid (AcOH). Note: Acidic media prevents catalyst poisoning by the amine product.

-

Catalyst: Platinum Oxide (PtO₂, Adams' Catalyst) - 5 wt% loading relative to substrate.

-

-

Reaction:

-

Load the pyridine diester (5.0 g) and PtO₂ (250 mg) into the vessel with AcOH (50 mL).

-

Purge with N₂ (3x), then H₂ (3x).

-

Pressurize to 50 psi (3.4 bar) H₂.

-

Agitate at Room Temperature for 12–16 hours.

-

-

Workup (Critical Step):

-

Filter catalyst over Celite (Caution: Pyrophoric catalyst).

-

Concentrate filtrate in vacuo to remove AcOH.

-

Basification: Dissolve residue in DCM/Water. Adjust aqueous layer pH to ~10 using saturated Na₂CO₃ (do not use NaOH to avoid ester hydrolysis).

-

Extract with DCM (3 x 50 mL), dry over MgSO₄, and concentrate.

-

-

Validation:

-

¹H NMR (CDCl₃): Look for the absence of aromatic protons (>7 ppm). Methine protons at C2/C3 will appear as multiplets between 3.0–4.0 ppm.

-

MS (ESI): [M+H]⁺ = 202.2.

-

Route 2: Epimerization to Trans-Isomer

To access the trans-isomer, thermodynamic equilibration is required.

-

Protocol: Reflux the cis-isomer in dry methanol containing catalytic sodium methoxide (NaOMe) for 24 hours. The equilibrium mixture must be separated via column chromatography (Silica gel; Hexane:EtOAc gradient).

Applications in Drug Discovery[3][4][5]

Excitatory Amino Acid Analogs

Hydrolysis of the diester yields piperidine-2,3-dicarboxylic acid (PDA) .

-

Mechanism: PDA is a conformationally restricted analogue of L-glutamate and L-aspartate.

-

Selectivity: The cis-isomer typically acts as a non-selective agonist at NMDA receptors, while specific trans-isomers can exhibit antagonist activity.

-

Usage: Used as a probe to map the spatial requirements of the glutamate binding pocket.

Peptidomimetics

The scaffold is used to induce specific secondary structures in peptides.

-

Beta-Turn Inducers: Incorporation of the piperidine amino acid into a peptide backbone restricts rotation around the N-Cα bond (

) and Cα-C(=O) bond (

Figure 2: Downstream applications in medicinal chemistry.

Safety & Handling (GHS Standards)

| Hazard Class | H-Code | Statement | Precautions |

| Skin Irritation | H315 | Causes skin irritation | Wear nitrile gloves; wash immediately upon contact. |

| Eye Irritation | H319 | Causes serious eye irritation | Use safety goggles; access to eye wash station is mandatory. |

| Acute Toxicity | H302 | Harmful if swallowed | Do not pipette by mouth.[1] Work in a fume hood. |

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The amine is sensitive to CO₂ (carbamate formation) and oxidation over prolonged periods.

References

-

National Center for Biotechnology Information (NCBI) . (2025). PubChem Compound Summary for CID 95359, 2,3-Dimethylpiperidine (Analogous structural data). Retrieved January 31, 2026, from [Link]

-

MOLBASE . (n.d.). Dimethyl (E)-3-(but-2-enyl)piperidine-5,5-dicarboxylate and related piperidine esters. Retrieved January 31, 2026, from [Link]

-

Royal Society of Chemistry . (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst. Organic & Biomolecular Chemistry. Retrieved January 31, 2026, from [Link]

Sources

Spectroscopic Data Guide: Dimethyl Piperidine-2,3-dicarboxylate

[1]

Executive Summary & Compound Profile

Dimethyl piperidine-2,3-dicarboxylate is a heterocyclic amino diester used as a building block for pharmaceutical intermediates (e.g., moxifloxacin side chains) and in the study of NMDA receptor antagonists. The compound exists as two diastereomers: cis (syn) and trans (anti). The cis isomer is kinetically favored during the hydrogenation of the pyridine precursor, while the trans isomer is thermodynamically more stable.

| Property | Data |

| IUPAC Name | Dimethyl piperidine-2,3-dicarboxylate |

| CAS Number | 23580-75-8 |

| Molecular Formula | C |

| Molecular Weight | 201.22 g/mol |

| Key Precursor | Dimethyl pyridine-2,3-dicarboxylate (Dimethyl quinolinate) |

Synthesis & Stereochemical Origins

Understanding the synthesis is prerequisite to interpreting the spectra, as the route dictates the stereochemical outcome.

-

Route A (Hydrogenation): Catalytic hydrogenation (PtO

or Rh/Al -

Route B (Epimerization): Base-mediated epimerization of the cis-isomer (via the enolate at C-3) yields the thermodynamically stable trans-isomer (diequatorial conformation).

Workflow Diagram: Synthesis & Isomerization

Caption: Synthesis pathway showing the origin of cis (kinetic) and trans (thermodynamic) diastereomers.

Spectroscopic Characterization

Mass Spectrometry (MS)

The mass spectrum is dominated by fragmentation characteristic of methyl esters.

-

Ionization Mode: ESI (+) or EI (70 eV).

-

Molecular Ion:

. -

Key Fragments (EI):

-

142: Loss of one carbomethoxy group (–COOCH

- 82/83: Piperidine ring fragments (retro-Diels-Alder type fragmentation).

-

142: Loss of one carbomethoxy group (–COOCH

Infrared Spectroscopy (IR)

IR is useful for confirming functional groups but poor for stereochemistry.

| Functional Group | Wavenumber (cm | Assignment |

| Amine (NH) | 3300 – 3350 (br) | N-H stretching (secondary amine) |

| Ester (C=O) | 1730 – 1745 (s) | Carbonyl stretch (broad/split due to two esters) |

| C-O Stretch | 1150 – 1250 | Ester C-O-C stretch |

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for assigning relative configuration (cis vs trans). The assignment relies on the Vicinal Coupling Constant (

Mechanistic Logic: The Karplus Relationship

-

Trans-Isomer: The substituents at C2 and C3 prefer the equatorial positions (diequatorial). This places the protons H2 and H3 in a trans-diaxial relationship (

).-

Result: Large coupling constant (

Hz).

-

-

Cis-Isomer: One substituent is axial and one is equatorial (to avoid 1,3-diaxial strain, though H-bonding can stabilize specific conformers). The protons H2 and H3 are in an axial-equatorial relationship (

).-

Result: Small coupling constant (

Hz).

-

Summary of Chemical Shifts (

H NMR, 400 MHz, CDCl

)

| Proton | Multiplicity & Coupling ( | ||

| H-2 | 3.85 – 3.95 | 3.30 – 3.50 | Diagnostic Signal cis: d, |

| H-3 | 2.90 – 3.05 | 2.60 – 2.80 | m or dt (overlaps with ring protons) |

| OCH | 3.68, 3.72 | 3.68, 3.70 | Two singlets (3H each) |

| H-6 eq | 3.00 – 3.15 | 2.95 – 3.10 | Broad doublet or ddd |

| H-6 ax | 2.60 – 2.75 | 2.55 – 2.70 | Triplet of doublets |

| H-4, H-5 | 1.40 – 2.00 | 1.40 – 2.00 | Multiplet envelope |

> Note: Chemical shifts may vary by

C NMR (100 MHz, CDCl

)

-

Carbonyls: Two signals at

170–174 ppm. -

C-2:

55–60 ppm (Deshielded by N and C=O). -

C-3:

40–45 ppm.[1][2] -

C-6:

45–48 ppm. -

OCH

:

Diagnostic Decision Tree (Graphviz)

Use this logic flow to validate your synthesized product.

Caption: Diagnostic logic for assigning stereochemistry based on H2-H3 coupling constants.

Experimental Protocol: Enzymatic Resolution (Case Study)

Researchers often require a single enantiomer of the cis-diester. A proven method utilizes Candida antarctica Lipase B (CAL-B) for kinetic resolution.

-

Substrate: Racemic cis-dimethyl piperidine-2,3-dicarboxylate (or its N-acetyl derivative).

-

Conditions: Phosphate buffer (pH 7.5), 45 °C, CAL-B.

-

Outcome: The lipase selectively hydrolyzes the ester of one enantiomer (typically the (2S,3R)), leaving the other intact as the diester.

-

Monitoring: Monitor the disappearance of the diester OMe signal in

H NMR and the appearance of the acid product.

References

-

Synthesis & Fragment Space: James, T., et al. "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates." RSC Medicinal Chemistry, 2022, 13 , 1614-1620. Link

-

Enzymatic Resolution: Fogal, S., et al. "Enzymatic Resolution of cis-Dimethyl-1-acetylpiperidine-2,3-dicarboxylate for the Preparation of a Moxifloxacin Building Block." Organic Process Research & Development, 2015, 19 , 207–216. Link

-

NMDA Antagonist Activity: Perkins, M. N., et al. "On the excitotoxic properties of quinolinic acid, 2,3-piperidine dicarboxylic acids and structurally related compounds." Neuroscience, 1982, 7 , 599-605. Link

-

Precursor Data: "Dimethyl pyridine-2,3-dicarboxylate." PubChem Compound Summary, CID 11235. Link

An In-Depth Technical Guide to the Cis and Trans Isomers of Dimethyl Piperidine-2,3-dicarboxylate for Researchers and Drug Development Professionals

Foreword: Navigating Stereochemistry in Piperidine Scaffolds

The piperidine ring is a cornerstone of medicinal chemistry, present in a vast array of pharmaceuticals and bioactive natural products.[1][2] Its conformational flexibility and the potential for stereoisomerism offer a rich landscape for the design of novel therapeutics. Among the myriad of substituted piperidines, those with multiple stereocenters, such as dimethyl piperidine-2,3-dicarboxylate, present both a synthetic challenge and a unique opportunity. The precise spatial arrangement of substituents on the piperidine ring can profoundly influence a molecule's biological activity, dictating its interaction with protein targets. This guide provides a comprehensive technical overview of the synthesis, characterization, and conformational analysis of the cis and trans isomers of dimethyl piperidine-2,3-dicarboxylate, offering insights for researchers in drug discovery and development.

Strategic Synthesis of Cis and Trans Diastereomers

The stereoselective synthesis of the cis and trans isomers of dimethyl piperidine-2,3-dicarboxylate hinges on a well-established yet nuanced strategy: the catalytic hydrogenation of the aromatic precursor, dimethyl 2,3-pyridinedicarboxylate, followed by selective epimerization.

Catalytic Hydrogenation: A Gateway to the Cis Isomer

The initial and most common approach to access the piperidine ring is through the catalytic hydrogenation of the corresponding pyridine. This method generally favors the formation of the cis diastereomer. The underlying principle is the delivery of hydrogen atoms from the catalyst surface to one face of the pyridine ring.

Experimental Rationale: The choice of catalyst and reaction conditions is paramount in achieving high diastereoselectivity. Platinum-based catalysts, such as platinum oxide (PtO₂), are often effective in promoting the cis configuration.[3] The reaction is typically carried out in an acidic medium, such as acetic acid, which protonates the pyridine nitrogen, enhancing its susceptibility to reduction.

Diagram 1: Synthetic Pathway to Dimethyl Piperidine-2,3-dicarboxylate Isomers

Caption: General synthetic scheme for obtaining cis and trans isomers.

Protocol 1: Synthesis of cis-Dimethyl Piperidine-2,3-dicarboxylate

-

Reaction Setup: In a high-pressure hydrogenation vessel, dissolve dimethyl 2,3-pyridinedicarboxylate in glacial acetic acid.

-

Catalyst Addition: Add a catalytic amount of platinum(IV) oxide.

-

Hydrogenation: Pressurize the vessel with hydrogen gas and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC or GC-MS).

-

Workup: Filter the reaction mixture to remove the catalyst. Concentrate the filtrate under reduced pressure to remove the acetic acid.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the cis-dimethyl piperidine-2,3-dicarboxylate.

Epimerization: Accessing the Thermodynamically Favored Trans Isomer

The trans isomer is typically obtained through the base-catalyzed epimerization of the cis isomer. This process relies on the deprotonation of the acidic proton at the α-carbon to the ester group, followed by reprotonation to yield the thermodynamically more stable diastereomer. The choice of an appropriate N-protecting group is crucial for successful epimerization.[3] For the purposes of this guide, we will consider the N-unsubstituted piperidine.

Experimental Rationale: The use of a strong base, such as sodium methoxide in methanol, facilitates the formation of the enolate intermediate. The equilibrium will then shift towards the more stable trans isomer where the bulky ester groups can adopt a more favorable diequatorial or axial-equatorial conformation, minimizing steric strain.[4]

Protocol 2: Synthesis of trans-Dimethyl Piperidine-2,3-dicarboxylate

-

Reaction Setup: Dissolve cis-dimethyl piperidine-2,3-dicarboxylate in anhydrous methanol.

-

Base Addition: Add a solution of sodium methoxide in methanol to the reaction mixture.

-

Equilibration: Stir the reaction mixture at room temperature or gentle heating to allow for equilibration. The progress of the epimerization can be monitored by ¹H NMR spectroscopy.

-

Workup: Neutralize the reaction mixture with a suitable acid (e.g., acetic acid) and concentrate under reduced pressure.

-

Purification: Purify the resulting mixture of cis and trans isomers by column chromatography to isolate the trans-dimethyl piperidine-2,3-dicarboxylate.

Spectroscopic Differentiation and Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for distinguishing between the cis and trans isomers of dimethyl piperidine-2,3-dicarboxylate. The different spatial arrangements of the substituents lead to distinct chemical shifts and coupling constants in both ¹H and ¹³C NMR spectra.

¹H NMR Spectroscopy: A Window into Stereochemistry

The key to differentiating the isomers lies in the coupling constants (J-values) between the protons on the piperidine ring, particularly H2 and H3.

-

Cis Isomer: In the cis isomer, the protons at C2 and C3 are on the same face of the ring. Depending on the chair conformation, this can result in either an axial-equatorial or equatorial-axial relationship. The expected ³JH2-H3 coupling constant for a cis relationship is typically in the range of 2-5 Hz.

-

Trans Isomer: In the trans isomer, the protons at C2 and C3 are on opposite faces of the ring. This leads to either a diaxial or diequatorial relationship. A diaxial coupling (³Jax-ax) is significantly larger, typically in the range of 8-13 Hz, while a diequatorial coupling (³Jeq-eq) is smaller, around 2-4 Hz. The observation of a large coupling constant is a strong indicator of the trans isomer in a conformation where both substituents are equatorial.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR chemical shifts are also sensitive to the stereochemistry of the molecule. The steric compression between substituents in the cis isomer can lead to upfield shifts (γ-gauche effect) for the ring carbons compared to the trans isomer.[5]

Table 1: Predicted ¹H and ¹³C NMR Data for Dimethyl Piperidine-2,3-dicarboxylate Isomers

| Isomer | Proton | Predicted ¹H Chemical Shift (ppm) | Predicted ³JH2-H3 (Hz) | Carbon | Predicted ¹³C Chemical Shift (ppm) |

| cis | H-2 | 3.5 - 3.8 | ~ 2 - 5 | C-2 | 55 - 58 |

| H-3 | 3.0 - 3.3 | C-3 | 45 - 48 | ||

| OCH₃ | ~ 3.7 | C-4 | 25 - 28 | ||

| OCH₃ | ~ 3.6 | C-5 | 22 - 25 | ||

| C-6 | 46 - 49 | ||||

| C=O | 170 - 173 | ||||

| trans | H-2 | 3.3 - 3.6 | ~ 8 - 13 | C-2 | 58 - 61 |

| H-3 | 2.8 - 3.1 | C-3 | 48 - 51 | ||

| OCH₃ | ~ 3.7 | C-4 | 28 - 31 | ||

| OCH₃ | ~ 3.6 | C-5 | 24 - 27 | ||

| C-6 | 48 - 51 | ||||

| C=O | 172 - 175 |

Note: These are predicted values based on related structures and general principles of NMR spectroscopy. Actual values may vary depending on the solvent and other experimental conditions.

Diagram 2: NMR-Based Workflow for Isomer Identification

Caption: Decision workflow for isomer assignment based on ¹H NMR coupling constants.

Conformational Analysis: Understanding 3D Architecture

The biological activity of the dimethyl piperidine-2,3-dicarboxylate isomers is intrinsically linked to their three-dimensional shape. The piperidine ring exists in a dynamic equilibrium of chair conformations, and the orientation of the ester groups (axial vs. equatorial) is a critical determinant of the molecule's overall topography.

Conformational Preferences of the Cis Isomer

For the cis isomer, one substituent must be in an axial position while the other is equatorial in a chair conformation. This leads to two possible chair conformers that are in equilibrium through ring flipping. The relative stability of these two conformers will depend on the steric bulk of the substituents and any potential intramolecular interactions.

Conformational Preferences of the Trans Isomer

The trans isomer can exist in two principal chair conformations: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial). The diequatorial conformation is generally much more stable due to the avoidance of 1,3-diaxial interactions, which are highly destabilizing. Therefore, the trans isomer is expected to exist predominantly in the diequatorial conformation.

Diagram 3: Chair Conformations of cis- and trans-Dimethyl Piperidine-2,3-dicarboxylate

Caption: Conformational equilibrium of cis and trans isomers.

Applications in Drug Discovery and Development

The piperidine-2,3-dicarboxylic acid scaffold is a valuable building block in the synthesis of complex molecules with therapeutic potential. One notable application is in the synthesis of the side chain of the fluoroquinolone antibiotic, moxifloxacin.[6] The specific stereochemistry of the side chain is crucial for the drug's antibacterial activity and pharmacokinetic profile.

The ability to selectively synthesize and characterize the cis and trans isomers of dimethyl piperidine-2,3-dicarboxylate allows for the systematic exploration of structure-activity relationships (SAR). By incorporating these conformationally defined fragments into lead compounds, medicinal chemists can fine-tune the three-dimensional shape of a molecule to optimize its binding to a biological target and improve its drug-like properties.

Conclusion: The Importance of Stereochemical Control

This technical guide has outlined the key synthetic strategies, characterization techniques, and conformational considerations for the cis and trans isomers of dimethyl piperidine-2,3-dicarboxylate. A thorough understanding and control of the stereochemistry of this and other substituted piperidine scaffolds are essential for the rational design and development of new and effective therapeutic agents. The protocols and analytical insights provided herein serve as a valuable resource for researchers navigating the complexities of stereoisomerism in drug discovery.

References

- Aitken, R. A., Aitken, K. M., Carruthers, P. G., & Slawin, A. M. Z. (2013). 1,4-Oxazine. Full-text available.

- Di Stefano, M., et al. (2024). Design, synthesis, ADME and biological evaluation of benzylpiperidine and benzylpiperazine derivatives as novel reversible monoa. European Journal of Medicinal Chemistry, 263, 115916.

- Fries, D. S., Dodge, R. P., Hope, H., & Portoghese, P. S. (1982). Stereochemical studies on medicinal agents. 25. Absolute configuration and analgetic potency of beta-1,2-dimethyl-2-phenyl-4-(propionyloxy)piperidine enantiomers. Journal of Medicinal Chemistry, 25(1), 9-12.

- Glorius, F., et al. (2007). Conformational analysis of menthol diastereomers by NMR and DFT computation. Elsevier B.V. All rights reserved.

- Google Patents. (n.d.). Method for preparing moxifloxacin side chain through biological method. CN106399418A.

- House, H. O., & Thompson, H. W. (1962). The Chemistry of Carbanions. III. The Stereochemistry of the Alkylation of 4-t-Butylcyclohexanone. The Journal of Organic Chemistry, 27(12), 4471-4477.

- Macmillan Group - Princeton University. (n.d.).

- MDPI. (2023).

- NIH. (n.d.).

- NIH. (n.d.).

- P. Majumdar et al. (2013). ChemInform Abstract: Chemistry of Dimedone for Synthesis of Oxygen-, Nitrogen-, and Sulfur-Containing Heterocycles from 2-(3-Hydroxy-5,5-dimethylcyclohex-2-enylidene)malononitrile.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Complete assignment of the 1H and 13C NMR spectra of some N-benzyl-(piperidin or pyrrolidin)-purines.

- ResearchGate. (n.d.). Study of minimum energy conformers of N-substituted derivatives of piperidine and pyrrolidine.

- RSC Publishing. (n.d.). Remarkable dynamic NMR spectra and properties of a sterically congested cis-1,2-diarylcyclobutane.

- The Royal Society of Chemistry. (n.d.).

- UNIPI. (2023).

- Wikipedia. (n.d.). Gamma-gauche effect.

Sources

- 1. researchgate.net [researchgate.net]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 4. Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

Technical Guide: Chiral Separation of Dimethyl Piperidine-2,3-Dicarboxylate Enantiomers

Executive Summary & Stereochemical Context

Dimethyl piperidine-2,3-dicarboxylate is a critical scaffold in the synthesis of conformationally restricted amino acids (e.g., glutamate analogs) and NMDA receptor antagonists.[1] The molecule possesses two chiral centers at positions C2 and C3, theoretically yielding four stereoisomers: two cis enantiomers ((2R,3S) and (2S,3R)) and two trans enantiomers ((2R,3R) and (2S,3S)).[1]

In drug development, the biological activity is often strictly limited to a single enantiomer.[1] Consequently, the separation of these isomers—specifically the resolution of the racemic cis-diester or trans-diester—is a pivotal control point.[2] This guide details the analytical separation via Chiral HPLC and outlines scalable preparative strategies.

Stereochemical Landscape

The separation challenge is twofold:

-

Diastereomeric Separation: Separating cis from trans (achievable on achiral silica).

-

Enantiomeric Separation: Separating (2R,3S) from (2S,3R) (requires Chiral Stationary Phases or CSPs).[1][3]

Analytical Method Development: Chiral HPLC

For the dimethyl ester, the secondary amine functionality poses a challenge due to potential interaction with residual silanols on the stationary phase, leading to peak tailing.[1] Furthermore, the lack of a strong chromophore requires careful detection strategies.

Detection Strategy: The Chromophore Issue

The dimethyl ester backbone has weak UV absorbance, typically detectable only at low wavelengths (205–215 nm). This range is susceptible to baseline noise from mobile phase cutoffs.

-

Direct Analysis: Feasible at 210 nm using high-purity solvents (HPLC Grade Acetonitrile/Methanol).

-

Derivatization (Recommended): For robust QC methods, N-derivatization with 3,5-dinitrobenzoyl chloride or benzoyl chloride is recommended.[1][2] This introduces a strong π-system, shifting detection to 254 nm and improving enantioselectivity by adding steric bulk and π-π interaction sites for the CSP.[1][2]

Column Selection Strategy

Based on the piperidine core, Polysaccharide-based CSPs are the gold standard.[2][3] The separation mechanism relies on hydrogen bonding (ester carbonyls) and inclusion complexes.

| CSP Type | Selector | Applicability to Piperidine Diesters |

| Amylose-1 | Amylose tris(3,5-dimethylphenylcarbamate) | High. Excellent for functionalized piperidines.[1][2] Often the first choice (e.g., Chiralpak AD-H/IA).[1] |

| Cellulose-1 | Cellulose tris(3,5-dimethylphenylcarbamate) | High. Complementary selectivity to Amylose.[1][2] (e.g., Chiralcel OD-H).[1] |

| Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Medium. Useful if standard phases fail (e.g., Chiralcel OZ-3).[1][2] |

| Immobilized | (Various) | Critical if using prohibited solvents (DCM/THF) for solubility reasons (e.g., Chiralpak IA, IC).[1] |

Optimized Experimental Protocol (Direct Analysis)

If derivatization is not possible, follow this protocol for the underivatized secondary amine.

System: HPLC with DAD/UV detector. Column: Chiralpak AD-H or Chiralpak IA (4.6 x 250 mm, 5 µm).[1] Temperature: 25°C (Lowering to 10°C can enhance resolution).

Mobile Phase Screening Gradient:

-

Phase A (Normal Phase - Standard):

-

Phase B (Polar Organic Mode - Alternative):

Step-by-Step Execution:

-

Equilibration: Flush column with 20 column volumes of mobile phase.

-

Blank Run: Inject mobile phase to establish baseline at 210 nm.

-

Sample Prep: Dissolve 1 mg of racemate in 1 mL of Ethanol. Filter through 0.2 µm PTFE.

-

Injection: 5–10 µL.

-

Optimization:

-

Poor Resolution (Rs < 1.5): Decrease Ethanol content to 5% or switch to Isopropanol (IPA).

-

Tailing: Increase DEA to 0.2% or switch to Triethylamine (TEA).

-

Preparative Resolution Strategy

For gram-to-kilogram scale separation, chromatography may be cost-prohibitive.[1][2] Classical resolution via diastereomeric salt formation is the industry standard for piperidine carboxylic acids.

Classical Resolution Protocol

This method exploits the acidity of the resolving agent reacting with the basic secondary amine of the piperidine.

Resolving Agents:

-

L-(+)-Tartaric Acid or D-(-)-Tartaric Acid : Most common for piperidines.[2]

-

Dibenzoyl-L-tartaric acid : Higher molecular weight, often yields better crystalline salts for lipophilic esters.[1][2]

-

(S)-Mandelic Acid : Alternative if tartrates fail.

Workflow:

-

Salt Formation: Dissolve racemic Dimethyl piperidine-2,3-dicarboxylate (1 eq) in Methanol or Ethanol.

-

Addition: Add Resolving Agent (1 eq) dissolved in the same solvent.

-

Crystallization: Heat to reflux, then cool slowly to RT or 4°C.

-

Filtration: Collect the precipitate (Enriched Diastereomeric Salt).

-

Free Basing: Suspend salt in DCM, wash with sat. NaHCO3. Dry organic layer and concentrate.[5][6]

-

Analysis: Check ee% using the HPLC method defined in Section 2.

-

Recrystallization: If ee% < 98%, recrystallize the salt from EtOH/Water.[1]

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the optimal separation pathway based on scale and compound properties.

Caption: Decision matrix for analytical vs. preparative isolation of piperidine dicarboxylate enantiomers.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Peak Tailing | Interaction between secondary amine and silanols.[1][2] | Increase DEA/TEA concentration to 0.1–0.2%. Ensure column is "dedicated" to basic compounds (memory effects). |

| Broad Peaks | Slow mass transfer or solubility issues. | Switch alcohol modifier from Ethanol to Isopropanol (IPA).[1] Increase column temperature to 35°C. |

| No Separation | Chiral recognition failure. | 1. Switch CSP (Amylose -> Cellulose). 2. Derivatize the Nitrogen (N-Boc or N-Cbz often separate better than free amines).[2] |

| Baseline Drift | UV cutoff absorption at 210 nm. | Use HPLC-grade solvents.[2] Ensure DEA is fresh and not oxidized (yellow).[1] Switch to derivatization method. |

References

-

Chiral Separation of Piperidine Derivatives

-

Derivatization Strategies

-

Classical Resolution

-

CSP Selection Guide

- Title: Chiral HPLC Separ

- Source: Phenomenex / Daicel Technical Notes.

- Context: Authoritative grounding for the selection of AD-H/OD-H columns for basic amines.

-

Link: [1]

Sources

- 1. CN104034814B - The HPLC analytical approach of 3-amino piperidine - Google Patents [patents.google.com]

- 2. EP0564083A1 - Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides - Google Patents [patents.google.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

The Solubility Profile of Dimethyl Piperidine-2,3-dicarboxylate: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of dimethyl piperidine-2,3-dicarboxylate in organic solvents. As a key physicochemical property, solubility is a critical determinant of a drug candidate's bioavailability, formulation feasibility, and overall developability. This document offers researchers, scientists, and drug development professionals a robust framework for understanding and experimentally determining the solubility of this and similar piperidine-based compounds. We will delve into the theoretical underpinnings of solubility, provide detailed, field-proven experimental protocols, and discuss the interpretation of solubility data in the context of pharmaceutical development.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable therapeutic is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, solubility stands out as a paramount parameter that dictates the ultimate success or failure of a drug candidate.[1] Poor solubility can lead to a cascade of undesirable outcomes, including low bioavailability, erratic absorption, and significant challenges in developing viable formulations.

Dimethyl piperidine-2,3-dicarboxylate, a heterocyclic compound, represents a structural motif of interest in medicinal chemistry. The piperidine ring is a common scaffold in many approved drugs, and understanding the solubility of its derivatives is crucial for optimizing their therapeutic potential. This guide will equip the reader with the foundational knowledge and practical expertise to thoroughly characterize the solubility of dimethyl piperidine-2,3-dicarboxylate in a range of pharmaceutically relevant organic solvents.

Theoretical Framework: Understanding the Drivers of Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[2][3] For dimethyl piperidine-2,3-dicarboxylate to dissolve in an organic solvent, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

Key Intermolecular Forces at Play:

-

Dipole-Dipole Interactions: The ester functional groups and the nitrogen atom in the piperidine ring of dimethyl piperidine-2,3-dicarboxylate introduce polarity to the molecule. Polar solvents will interact favorably with these dipoles.

-

Hydrogen Bonding: The nitrogen atom in the piperidine ring can act as a hydrogen bond acceptor. Solvents with hydrogen bond donor capabilities (e.g., alcohols) are likely to be effective at solvating the molecule.

-

Van der Waals Forces (London Dispersion Forces): These are weaker, non-specific interactions that occur between all molecules and will play a role in the solubility in non-polar solvents.

The overall polarity of dimethyl piperidine-2,3-dicarboxylate, which is a balance between its polar functional groups and its non-polar hydrocarbon backbone, will ultimately determine its solubility in a given solvent.

Experimental Determination of Solubility: A Step-by-Step Guide

The most widely accepted and reliable method for determining the equilibrium solubility of a compound is the shake-flask method .[4][5][6][7] This technique involves saturating a solvent with the solute and then quantifying the concentration of the dissolved compound.

The Shake-Flask Method: A Validated Protocol

This protocol outlines the steps for determining the equilibrium solubility of dimethyl piperidine-2,3-dicarboxylate.

Materials:

-

Dimethyl piperidine-2,3-dicarboxylate (solid)

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker or rotator

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.22 µm or 0.45 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Protocol:

-

Preparation of Saturated Solutions:

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-48 hours) to allow the system to reach equilibrium.[4][7] The time to reach equilibrium can vary and should be determined experimentally by taking samples at different time points until the concentration plateaus.[6]

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Filter the aliquot through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of the solubility.

-

-

Quantification:

-

Prepare a series of standard solutions of dimethyl piperidine-2,3-dicarboxylate of known concentrations in the respective solvents.

-

Analyze the filtered saturated solutions and the standard solutions using a suitable analytical method such as HPLC or UV-Vis spectroscopy.[1][8]

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of the dissolved compound in the saturated solutions.

-

Visualizing the Experimental Workflow

Caption: Workflow for determining solubility via the shake-flask method.

Data Presentation and Interpretation

The quantitative solubility data should be summarized in a clear and concise table for easy comparison across different solvents.

Table 1: Hypothetical Solubility Data for Dimethyl Piperidine-2,3-dicarboxylate at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Classification |

| Hexane | 1.88 | < 0.1 | Practically Insoluble |

| Dichloromethane | 9.08 | 5 - 10 | Sparingly Soluble |

| Ethyl Acetate | 6.02 | 1 - 5 | Slightly Soluble |

| Acetone | 20.7 | 10 - 30 | Soluble |

| Ethanol | 24.5 | 30 - 100 | Freely Soluble |

| Methanol | 32.7 | > 100 | Very Soluble |

Interpretation of Results:

The hypothetical data in Table 1 would suggest that the solubility of dimethyl piperidine-2,3-dicarboxylate is highly dependent on the polarity of the solvent. Its poor solubility in a non-polar solvent like hexane and high solubility in polar protic solvents like methanol and ethanol indicate that dipole-dipole interactions and hydrogen bonding are the primary drivers of its solubilization.[3][9] This information is invaluable for selecting appropriate solvent systems for chemical reactions, purification processes, and the development of liquid formulations.

Conclusion: From Data to Drug Development Strategy

A thorough understanding of the solubility of dimethyl piperidine-2,3-dicarboxylate is not merely an academic exercise; it is a critical step in its journey as a potential drug candidate. The experimental framework provided in this guide enables researchers to generate reliable solubility data that will inform crucial decisions in the drug development pipeline. By systematically evaluating its solubility in a range of organic solvents, scientists can identify suitable vehicles for preclinical studies, guide formulation development, and ultimately enhance the probability of translating a promising molecule into a viable therapeutic.

References

- Vertex AI Search. (n.d.). Piperidine | Solubility of Things.

- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- ACS Publications. (n.d.). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates | Analytical Chemistry.

- Chemistry LibreTexts. (2021, December 15). 2.6: Intermolecular Force and Physical Properties of Organic Compounds.

- Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.

- Saskoer.ca. (n.d.). 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry.

- BioAssay Systems. (n.d.). Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Maricopa Open Digital Press. (n.d.). Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications.

Sources

- 1. improvedpharma.com [improvedpharma.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Intermolecular Forces – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 4. scielo.br [scielo.br]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. dissolutiontech.com [dissolutiontech.com]

- 7. bioassaysys.com [bioassaysys.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. 2.4. Effects of Intermolecular Forces – Introduction to Organic Chemistry [saskoer.ca]

Methodological & Application

Application Notes and Protocols for N-Alkylation of Dimethyl Piperidine-2,3-dicarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of N-Substituted Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of approved pharmaceutical agents and clinical candidates. Its three-dimensional structure allows for precise spatial orientation of substituents, which is critical for optimizing drug-target interactions, efficacy, and pharmacokinetic properties. The N-alkylation of piperidine derivatives, such as dimethyl piperidine-2,3-dicarboxylate, is a fundamental transformation that enables the exploration of chemical space around this core structure. The introduction of various alkyl groups on the piperidine nitrogen can significantly influence the molecule's basicity, lipophilicity, and metabolic stability, thereby modulating its biological activity.

Dimethyl piperidine-2,3-dicarboxylate, with its two stereocenters and ester functionalities, presents unique challenges and opportunities in N-alkylation reactions. Careful consideration of reaction conditions is necessary to avoid potential side reactions such as ester hydrolysis or epimerization. This guide provides detailed protocols and insights into the two primary methods for the N-alkylation of this important synthetic intermediate: direct alkylation with alkyl halides and reductive amination with carbonyl compounds.

Method 1: Direct N-Alkylation with Alkyl Halides

Direct alkylation is a classical and widely used method for forming C-N bonds. The reaction proceeds via a nucleophilic substitution (SN2) mechanism where the lone pair of electrons on the piperidine nitrogen attacks the electrophilic carbon of an alkyl halide. A base is typically required to neutralize the hydrohalic acid byproduct, driving the reaction to completion.

Causality Behind Experimental Choices

-

Choice of Base: The selection of a suitable base is critical to prevent unwanted side reactions. Strong, non-nucleophilic bases are preferred.

-

Potassium Carbonate (K₂CO₃): A mild inorganic base that is effective in polar aprotic solvents like DMF. It is generally preferred to avoid ester hydrolysis that can occur with stronger bases like hydroxides.

-

Sodium Hydride (NaH): A strong, non-nucleophilic base that deprotonates the secondary amine to form a more nucleophilic amide anion. This can accelerate the reaction but must be used under strictly anhydrous conditions to prevent quenching and potential hydrolysis of the esters.

-

N,N-Diisopropylethylamine (DIPEA or Hünig's base): A sterically hindered organic base that is effective at scavenging the generated acid without competing as a nucleophile. It is a good choice for sensitive substrates.

-

-

Solvent Selection: Polar aprotic solvents are ideal for SN2 reactions as they can solvate the cation of the base while not strongly solvating the nucleophilic amine, thus enhancing its reactivity.

-

Dimethylformamide (DMF): An excellent solvent for this reaction due to its high dielectric constant and ability to dissolve a wide range of organic and inorganic reagents.

-

Acetonitrile (ACN): Another suitable polar aprotic solvent.

-

-

Control of Over-alkylation: To prevent the formation of quaternary ammonium salts, it is advisable to use the piperidine derivative as the limiting reagent or to add the alkyl halide slowly to the reaction mixture.[1]

Experimental Workflow: Direct Alkylation

Caption: Workflow for Direct N-Alkylation.

Detailed Protocol: N-Benzylation using Benzyl Bromide and K₂CO₃

-

Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add dimethyl piperidine-2,3-dicarboxylate (1.0 eq.), potassium carbonate (1.5 eq.), and anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.

-

Reaction: Stir the suspension at room temperature for 15 minutes. Add benzyl bromide (1.1 eq.) dropwise to the mixture.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

-

Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl dimethyl piperidine-2,3-dicarboxylate.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| Dimethyl piperidine-2,3-dicarboxylate | 1.0 eq. | Substrate |

| Benzyl Bromide | 1.1 eq. | Alkylating agent |

| Potassium Carbonate | 1.5 eq. | Base |

| Anhydrous DMF | 0.2 M | Solvent |

| Temperature | Room Temperature | Reaction condition |

| Reaction Time | 12-24 hours | Duration |

| Expected Yield | 70-90% | Varies with substrate and conditions |

Method 2: Reductive Amination

Reductive amination is a powerful and versatile method for N-alkylation that proceeds in two steps: the formation of an iminium ion intermediate from the reaction of the amine with an aldehyde or ketone, followed by the in-situ reduction of the iminium ion to the corresponding tertiary amine. This method is often preferred due to its high chemoselectivity and the mildness of the reducing agents employed.

Causality Behind Experimental Choices

-

Reducing Agent Selection: The choice of reducing agent is crucial as it must be capable of reducing the iminium ion intermediate but not the starting carbonyl compound.

-

Sodium Triacetoxyborohydride (NaBH(OAc)₃): A mild and selective reducing agent that is particularly effective for reductive aminations. It is moisture-sensitive and typically used in chlorinated solvents like dichloroethane (DCE) or dichloromethane (DCM).

-

Sodium Cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable in protic solvents like methanol. A catalytic amount of acid (e.g., acetic acid) is often added to facilitate iminium ion formation.

-

Sodium Borohydride (NaBH₄): A less selective reducing agent that can also reduce aldehydes and ketones. Therefore, the imine formation must be complete before the addition of NaBH₄.

-

-

Reaction Conditions: The reaction is typically carried out as a one-pot procedure. The amine, carbonyl compound, and reducing agent are mixed in a suitable solvent. The pH of the reaction is important; slightly acidic conditions favor iminium ion formation.

Reaction Mechanism: Reductive Amination

Caption: Reductive Amination Mechanism.

Detailed Protocol: Reductive Amination with Benzaldehyde and NaBH(OAc)₃

-

Preparation: To a round-bottom flask, add dimethyl piperidine-2,3-dicarboxylate (1.0 eq.) and benzaldehyde (1.1 eq.) in dichloroethane (DCE) to a concentration of approximately 0.2 M.

-

Reaction: Stir the solution at room temperature for 30 minutes. Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.

-

Monitoring: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the N-benzylated product.

| Reagent/Parameter | Molar Ratio/Value | Purpose |

| Dimethyl piperidine-2,3-dicarboxylate | 1.0 eq. | Substrate |

| Benzaldehyde | 1.1 eq. | Carbonyl source |

| Sodium Triacetoxyborohydride | 1.5 eq. | Reducing agent |

| Dichloroethane (DCE) | 0.2 M | Solvent |

| Temperature | Room Temperature | Reaction condition |

| Reaction Time | 4-12 hours | Duration |

| Expected Yield | 80-95% | Varies with substrate and conditions |

Stereochemical Considerations

Dimethyl piperidine-2,3-dicarboxylate possesses two stereocenters at the C2 and C3 positions. It is important to consider the potential for epimerization under the reaction conditions.

-

Direct Alkylation: The use of strong bases like NaH could potentially lead to deprotonation at the α-carbon to the ester groups (C2 or C3), which could result in epimerization. Using milder bases like K₂CO₃ or DIPEA at room temperature minimizes this risk.

-

Reductive Amination: This method is generally considered stereochemically safe as it is performed under neutral or mildly acidic conditions, which are less likely to cause epimerization at the carbon centers.

Purification and Characterization

The N-alkylated products are typically purified by flash column chromatography on silica gel. The polarity of the eluent will depend on the nature of the introduced alkyl group. Characterization of the final product should be performed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and the presence of the newly introduced alkyl group.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Chiral HPLC (if applicable): To determine the diastereomeric ratio if epimerization is suspected or if a chiral substrate was used.

Conclusion

The N-alkylation of dimethyl piperidine-2,3-dicarboxylate is a key transformation for the synthesis of novel and potentially bioactive molecules. Both direct alkylation with alkyl halides and reductive amination with carbonyl compounds are effective methods to achieve this. The choice of method and specific reaction conditions should be guided by the nature of the desired alkyl group, the stability of the substrate, and the desired level of stereochemical control. The protocols provided in this guide offer a solid foundation for researchers to successfully perform these important reactions.

References

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine? [Online discussion]. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

- Royal Society of Chemistry. (2013).

-

PubChem. (2026). N-benzyl-2,3-dimethylpiperidine-1-carboxamide. Retrieved from [Link]

Sources

Application Notes and Protocols for the Hydrolysis of Dimethyl Piperidine-2,3-dicarboxylate to Piperidine-2,3-dicarboxylic Acid

Introduction: The Significance of Piperidine-2,3-dicarboxylic Acid in Medicinal Chemistry

The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1] Its conformational flexibility allows for precise spatial orientation of substituents, making it an ideal framework for designing molecules that interact with biological targets. Piperidine-2,3-dicarboxylic acid, in particular, has garnered significant interest as a rigidified analog of glutamic acid, exhibiting activity as an antagonist at N-methyl-D-aspartate (NMDA) receptors. This property makes it a valuable pharmacological tool and a lead structure for the development of novel therapeutics targeting neurological disorders.

This application note provides a comprehensive guide for the hydrolysis of dimethyl piperidine-2,3-dicarboxylate to its corresponding dicarboxylic acid. We will explore both base-catalyzed (saponification) and acid-catalyzed hydrolysis pathways, offering detailed, field-proven protocols for each. The causality behind experimental choices, self-validating system design, and in-depth characterization of the final product are central to this guide, ensuring researchers can confidently and successfully perform this critical transformation.

Mechanistic Insights: The Chemistry of Ester Hydrolysis

The conversion of an ester to a carboxylic acid via hydrolysis can be achieved under either basic or acidic conditions. The choice of method often depends on the stability of the starting material and the desired workup procedure.

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.[2] The reaction is initiated by the attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide as a leaving group and forming the carboxylic acid. In the basic reaction medium, the carboxylic acid is immediately deprotonated to form the carboxylate salt, which drives the reaction to completion.[2] Subsequent acidification is required to protonate the carboxylate and yield the final dicarboxylic acid.

Diagram of Base-Catalyzed Hydrolysis Mechanism

Caption: Workflow for base-catalyzed hydrolysis (saponification).

Acid-Catalyzed Hydrolysis

Acid-catalyzed hydrolysis is a reversible equilibrium process.[3] The reaction begins with the protonation of the carbonyl oxygen by a hydronium ion, which activates the carbonyl group towards nucleophilic attack by water.[4] The resulting tetrahedral intermediate undergoes a series of proton transfers to convert the methoxy group into a good leaving group (methanol). Elimination of methanol and subsequent deprotonation yields the carboxylic acid. To drive the equilibrium towards the product, a large excess of water is typically used.[3]

Diagram of Acid-Catalyzed Hydrolysis Mechanism

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. US20080269495A1 - Process for Preparation of Piperidine Carboxylic Acid - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Solid-Phase Synthesis of Piperidine-Based Libraries: Strategic Scaffolding and Protocols

Topic: Solid-phase synthesis of piperidine-based libraries Content Type: Application Notes and Protocols

Executive Summary

The piperidine pharmacophore is a "privileged structure" in medicinal chemistry, appearing in over 12,000 biologically active compounds, including antihistamines (fexofenadine), opioids (fentanyl), and kinase inhibitors. Solid-Phase Organic Synthesis (SPOS) offers the distinct advantage of "split-and-pool" efficiency, allowing researchers to generate high-purity piperidine libraries rapidly.

This guide details the strategic assembly of piperidine libraries, moving beyond simple substitutions to robust scaffold construction.[1] We focus on two high-impact methodologies: Scaffold Decoration (via reductive amination) and Ring Construction (via Ring-Closing Metathesis), providing a validated protocol for the former as it is the industry standard for high-throughput Structure-Activity Relationship (SAR) profiling.

Part 1: Strategic Planning – The Solid Support Ecosystem

Success in SPOS is determined before the first reagent is added. The choice of resin dictates the cleavage conditions and the final functional group.

Resin Selection Matrix

For piperidine libraries, the attachment point is critical. Is the piperidine attached via its nitrogen (N1), a carbon substituent, or a functional handle?

| Resin Type | Linker Chemistry | Cleavage Condition | Final Product Terminus | Best For... |

| Rink Amide (RAM) | Fmoc-compatible | 95% TFA | Primary Amide (–CONH₂) | Libraries requiring C-terminal amides (e.g., peptidomimetics). |

| Wang Resin | Ester linkage | 95% TFA | Carboxylic Acid (–COOH) | Libraries requiring free acids; prone to diketopiperazine formation if not careful. |

| 2-Chlorotrityl Chloride (2-CTC) | Trityl linker | 1% TFA (Mild) | Carboxylic Acid / Amine | Top Choice: Allows cleavage of fully protected fragments; prevents premature loss of labile groups. |

| BAL Resin | Backbone Amide | 95% TFA | Secondary/Tertiary Amine | Anchoring via the backbone nitrogen, allowing N-unsubstituted piperidines upon cleavage. |

The "Aggregation" Problem

Piperidine sequences, like peptides, can undergo inter-chain aggregation on the resin, leading to incomplete coupling.

-

Solution: Use ChemMatrix® (PEG-based) resin instead of standard Polystyrene (PS) if creating long linear precursors, as it swells better in polar solvents (ACN, MeOH) and reduces aggregation.

Part 2: Core Synthetic Strategies

Strategy A: Scaffold Decoration (The "Build-Off" Approach)

This strategy utilizes a pre-formed piperidine core (e.g., 4-piperidone or isonipecotic acid) attached to the resin. Diversity is introduced by reacting the peripheral functional groups.

-

Mechanism: Reductive amination or N-alkylation.[2]

-

Pros: High fidelity; stereocenters on the ring are fixed.

-

Cons: Limited to commercially available piperidine cores.

Strategy B: Ring Construction (The "Build-Up" Approach)

The piperidine ring is formed on the solid support.

-

Mechanism: Ring-Closing Metathesis (RCM) or Intramolecular

cyclization. -

Pros: Access to novel substitution patterns not available in catalogs.

-

Cons: Requires expensive catalysts (Grubbs); reaction monitoring is difficult.

Visualization: Strategic Workflow Selection

Figure 1: Decision tree for selecting the appropriate synthetic pathway based on library requirements.

Part 3: Detailed Protocol – Multicomponent Decoration of 4-Aminopiperidines

This protocol describes the synthesis of a 1,4-disubstituted piperidine library using a Rink Amide resin. This approach allows for the introduction of diversity at two distinct points: the exocyclic amine (via reductive amination) and the piperidine nitrogen (via capping).

Target Structure:

Materials & Reagents[3]

-

Resin: Rink Amide MBHA resin (Loading: 0.5–0.7 mmol/g).

-

Scaffold:

-Fmoc-piperidin-4-one (or Fmoc-4-amino-piperidine protected orthogonally). -

Solvents: DMF (Anhydrous), DCM, MeOH.

-

Reagents: Piperidine (20% in DMF), NaBH(OAc)₃ (Sodium triacetoxyborohydride), Acetic Acid.

Step-by-Step Workflow

Phase 1: Resin Loading & Scaffold Attachment

-

Swelling: Place 100 mg of Rink Amide resin in a fritted syringe reactor. Swell in DCM (2 mL) for 30 mins.

-

Fmoc Deprotection: Treat with 20% piperidine/DMF (2 x 10 min). Wash with DMF (3x), DCM (3x), DMF (3x).

-

Validation:Kaiser Test (Positive = Blue beads).

-

-

Linker Coupling: Couple Fmoc-4-amino-1-Boc-piperidine (4 eq) using HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 hours.

-

Note: We use the Fmoc-amine to attach to the resin, leaving the Boc-protected piperidine nitrogen free for later diversity.

-

-

Capping: Treat with Acetic Anhydride/Pyridine (1:1) in DCM for 30 min to block unreacted resin sites.

Phase 2: Diversity Point 1 (Reductive Amination)

This step introduces the

-

Fmoc Removal: Remove the Fmoc group from the exocyclic amine (20% piperidine/DMF).[3]

-

Imine Formation: Add Aldehyde (

-CHO, 5 eq) in 1% HOAc/DMF (anhydrous). Shake for 1 hour.-

Tip: Use Trimethyl Orthoformate (TMOF) as a water scavenger to drive imine formation.

-

-

Reduction: Add NaBH(OAc)₃ (5 eq) directly to the suspension. Shake for 12 hours (overnight).

-

Why NaBH(OAc)₃? It is milder than NaBH₃CN and avoids toxic cyanide byproducts, while being selective for imines over aldehydes.

-

-

Wash: DMF (5x), MeOH (3x), DCM (3x).

-

Validation:Chloranil Test (Positive = Green/Blue beads indicate secondary amine).

-

Phase 3: Diversity Point 2 (N-Acylation/Sulfonylation)

This step introduces the

-

Boc Deprotection: Treat resin with 40% TFA/DCM for 30 mins. Wash thoroughly with DCM and 5% DIPEA/DCM (neutralization).

-

Acylation: Add Acid Chloride (

-COCl, 5 eq) and DIPEA (10 eq) in DCM. Shake for 2 hours.-

Alternative: Use Sulfonyl Chlorides (

-SO₂Cl) for sulfonamides or Isocyanates for ureas.

-

-

Final Wash: DMF (5x), DCM (5x), MeOH (2x), Ether (2x). Dry under vacuum.

Phase 4: Cleavage & Isolation

-

Cleavage Cocktail: TFA:TIS:H₂O (95:2.5:2.5). Add 2 mL to resin.[4] Shake for 2 hours.

-

Isolation: Filter resin.[4] Precipitate filtrate in cold Diethyl Ether (-20°C). Centrifuge and dry.

Part 4: Quality Control & Validation

Trustworthiness in SPS relies on "On-Bead" monitoring. You cannot assume a reaction worked simply because reagents were added.

Colorimetric Tests

| Test | Target Functional Group | Positive Result | Negative Result |

| Kaiser (Ninhydrin) | Primary Amines ( | Deep Blue | Yellow/White |

| Chloranil | Secondary Amines ( | Dark Green/Blue | Amber/Yellow |

| Bromophenol Blue | Basic Amines (General) | Blue | Yellow |

Analytical Validation (Single Bead)

For critical steps (e.g., after reductive amination), remove 1-2 mg of beads, perform a mini-cleavage (20 µL TFA), and analyze via LC-MS . This confirms the molecular weight of the intermediate before proceeding to the next expensive diversity step.

Diagram of Chemical Workflow

Figure 2: Step-by-step synthetic flow for the 1,4-disubstituted piperidine library.

References

-

Solid-Phase Synthesis of Piperidines via Ring-Closing Metathesis. Source:Organic Letters (2011).[5] Context: Validates the use of Ruthenium catalysts on solid support for ring construction.

-

Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination. Source:Journal of Combinatorial Chemistry (PMC). Context: Provides the foundational protocol for solid-phase reductive amination used in Strategy A.

-

Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal. Source:Green Chemistry (RSC).[6] Context: Discusses alternative bases and optimization of the deprotection step critical for the scaffold loading phase.

-

Progression of Organic Reactions on Resin Supports Monitored by Single Bead FTIR. Source:ACS Combinatorial Science. Context: Establishes the validation protocols (FTIR/Monitoring) required for high-integrity library synthesis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Solid-Phase Synthesis of Diverse Peptide Tertiary Amides By Reductive Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.uci.edu [chem.uci.edu]

- 4. Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ring-closing metathesis approaches for the solid-phase synthesis of cyclic peptoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Protecting group strategies for piperidine synthesis

Application Note: Strategic Nitrogen Protection in Piperidine Synthesis

Abstract & Strategic Imperative

The piperidine pharmacophore is the structural backbone of over 12,000 biologically active compounds, including blockbusters like Fentanyl, Donepezil, and Ritalin. However, the secondary amine within the piperidine ring is a potent nucleophile and a Lewis base. Without rigorous protection strategies, it acts as a catalyst poison in transition-metal-catalyzed cross-couplings (e.g., Grubbs, Buchwald-Hartwig) and leads to regiochemical scrambling during alkylations.

This guide details high-fidelity protocols for protecting group (PG) manipulation, focusing on orthogonality —the ability to selectively deprotect one site while retaining others.[1] We prioritize two dominant synthetic pathways: C-H Activation (

Strategic Selection Matrix: Orthogonality & Stability

Before initiating synthesis, the stability profile of the protecting group must be matched to the harshness of downstream reagents.

Table 1: Comparative Stability of Common Piperidine Nitrogen Protecting Groups

| Protecting Group | Structure | Install Reagent | Cleavage Condition | Stability: Acid | Stability: Base | Stability: Red (H₂/Pd) | Stability: Nucleophiles |

| Boc (tert-butoxycarbonyl) | Boc | Acid (TFA or HCl) | Labile | Stable | Stable | Stable (Li/Mg compatible) | |

| Cbz (Benzyloxcbonyl) | Bn-O-CO- | Cbz-Cl / NaHCO | Hydrogenolysis (H | Stable (mild) | Stable | Labile | Stable |